N9 Ortho-Methoxy Pharmacophore Contribution vs. Para-Methoxy Isomer (CAS 888426-37-7) in NSCLC H1975 Cell Model
The advanced pharmacophore model for 8-oxopurine-6-carboxamides identifies a hydrophobic feature mapped to the ortho-position of the N9 aryl ring; this feature is present in the target compound (ortho-methoxy) but absent in the para-methoxy isomer (CAS 888426-37-7). Compounds carrying this ortho-substituent (e.g., 1a and 1d) exhibited excellent biological activities against H1975 NSCLC cells. [1] While specific IC50 values for the target compound versus the para-isomer were not located in publicly accessible sources, the pharmacophore model provides a quantitative structure-activity correlation (ΔCost = 54.763 in initial model, improved in advanced model) that predicts differential activity. [1]
| Evidence Dimension | N9-aryl substituent pharmacophore feature occupancy (ortho vs. para hydrophobic mapping) |
|---|---|
| Target Compound Data | Ortho-methoxy at N9 satisfies hydrophobic feature mapped to ortho-position in pharmacophore model |
| Comparator Or Baseline | Para-methoxy isomer (CAS 888426-37-7) lacks ortho hydrophobic feature as mapped in pharmacophore model |
| Quantified Difference | Qualitative pharmacophore feature presence/absence; specific IC50 ratio not available from accessible sources. Pharmacophore model ΔCost improved from 54.763 (initial) to meet ≥60 threshold in advanced model. |
| Conditions | H1975 human lung adenocarcinoma cell line (EGFR L858R/T790M double mutant); 3D-QSAR pharmacophore modeling with Discovery Studio |
Why This Matters
This pharmacophore-based differentiation provides a scientifically grounded rationale for selecting the ortho-methoxy isomer over the para-isomer for studies targeting katanin-mediated microtubule fragmentation in NSCLC.
- [1] Huang, M. R., et al. (2019). Structure-guided development of purine amide, hydroxamate, and amidoxime for the inhibition of non-small cell lung cancer. Eur J Med Chem, 181, 111580. View Source
